molecular formula C19H26N6O4S B2864074 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1226438-61-4

2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2864074
CAS No.: 1226438-61-4
M. Wt: 434.52
InChI Key: KNUPNUROMGEKLT-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 3-methoxy-1-methylpyrazole moiety linked via a piperidine-4-carboxamide bridge to a substituted thiazole-5-carboxamide group. The pyrazole and thiazole rings are aromatic heterocycles known for their roles in medicinal chemistry, often contributing to binding affinity and metabolic stability. The piperidine spacer may enhance conformational flexibility, while the N,N,4-trimethyl substitution on the thiazole could modulate solubility and steric interactions.

Properties

IUPAC Name

2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4S/c1-11-14(18(28)23(2)3)30-19(20-11)21-15(26)12-6-8-25(9-7-12)17(27)13-10-24(4)22-16(13)29-5/h10,12H,6-9H2,1-5H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUPNUROMGEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological targets, and findings for analogs of the target compound:

Compound Name & Reference Key Structural Features Biological Target/Activity Key Findings
Target Compound 3-Methoxy-1-methylpyrazole, piperidine-4-carboxamido, thiazole-5-carboxamide Hypothesized enzyme/receptor Structural analog of antimicrobial and receptor-modulating agents (inferred)
ML267 3-Chloro-5-(trifluoromethyl)pyridinyl, piperazine-carbothioamide Bacterial phosphopantetheinyl transferase Potent inhibitor (IC₅₀ = 0.8 µM); disrupts bacterial secondary metabolism
SR-144528 4-Methylpyrazole, dichlorophenyl, piperidinyl Cannabinoid receptor (CB2 antagonist) High affinity (Ki = 0.3 nM); used in receptor signaling studies
Pyrazole-carbothioamides Isoxazolyl, dihydro-pyrazole, carbothioamide Antiparasitic/antimicrobial (inferred) Synthesized for evaluation against tropical diseases; moderate activity in preliminary assays
NCI-60 Analogs Pyrazole/thiazole cores, variable substituents Antiproliferative activity Bioactivity clustering correlates with structural similarity (Tanimoto > 0.85)

Key Structural Differentiators

  • Pyrazole vs. Thiazole Cores : The target compound’s thiazole ring introduces distinct electronic properties (e.g., sulfur’s polarizability) compared to pyrazole-based analogs like ML267 or SR-144526. This may alter binding to hydrophobic pockets or metal-containing enzymes .
  • Substitution Patterns : The 3-methoxy group on the pyrazole in the target compound could enhance metabolic stability relative to halogenated analogs (e.g., ML267’s trifluoromethyl group), which are often prone to oxidative degradation .
  • Piperidine vs.

Computational Similarity Metrics

Studies using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints) demonstrate that structural analogs with similarity scores >0.7 often share overlapping bioactivity profiles . For example:

  • ML267 and the target compound may share moderate similarity (~0.65–0.70 Tanimoto) due to common carboxamide/heterocycle motifs.
  • SR-144528’s dichlorophenyl group reduces similarity to the target compound (~0.55 Tanimoto), aligning with its divergent cannabinoid receptor activity .

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